molecular formula C32H27F4N5O3 B609463 N-[1-[3-(4-乙氧苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺 CAS No. 855527-92-3

N-[1-[3-(4-乙氧苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺

货号 B609463
CAS 编号: 855527-92-3
分子量: 605.59
InChI 键: XMRGQUDUVGRCBS-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NBI 74330 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (Ki = 3.6 nM in a radioligand binding assay). It inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 10 (CXCL10) or CXCL11 in RBL cells expressing human CXCR3 (IC50 = 7 nM for both). NBI 74330 inhibits CXCL11-induced chemotaxis of CXCR3-expressing H9 cells and PHA and IL-2 differentiated T cells (IC50s = 3.9 and 6.6 nM, respectively). In vivo, NBI 74330 (100 mg/kg) reduces peritoneal lymphocyte migration in a mouse model of peritonitis. It reduces the size and number of aortic arch atherosclerotic lesions in Ldlr-/- mice. NBI 74330 reduces spinal cord microglial activation and levels of CXCL4, CXCL9, and CXCL10 and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.
NBI-74330 is an antagonist of CXC chemokine receptor 3 (CXCR3) with IC50 values of 7nM to18nM. NBI-74330 attenuates atherosclerotic plaque formation in LDL receptor-deficient mice. Chemokine receptor CXCR3 promotes growth of glioma. CXCR3 antagonism exerts a direct anti-glioma effect and this receptor may be a potential therapeutic target for treating human GBM.

科学研究应用

趋化因子受体拮抗作用

该化合物已被研究其在趋化因子受体拮抗作用中的作用。具体而言,它作为人 CXCR3 趋化因子受体的非竞争性拮抗剂。该受体与多种炎症性疾病有关,包括类风湿性关节炎、多发性硬化症、银屑病和移植患者的同种异体移植排斥。该化合物阻断 CXCL10 和 CXCL11 在 CXCR3 上的作用的能力表明在这些炎症性疾病中具有潜在的治疗应用 (Verzijl 等人,2008).

除草剂活性

研究还探讨了相关嘧啶基苯基化合物的除草剂应用。这些化合物与 N-[1-[3-(4-乙氧苯基)-4-氧代吡啶并[2,3-d]嘧啶-2-基]乙基]-2-[4-氟-3-(三氟甲基)苯基]-N-(吡啶-3-基甲基)乙酰胺具有一些结构相似性,已显示出对双子叶杂草具有显着的除草剂活性。这表明在农业杂草控制中具有潜在用途 (Wu 等人,2011).

用于 PET 成像的放射性配体开发

该化合物的衍生物已用于正电子发射断层扫描 (PET) 成像的放射性配体的开发。这些放射性配体靶向特定受体,为各种医学和药理学应用中的体内成像和研究提供了有价值的工具 (Dollé 等人,2008).

加压素 V1B 受体成像

该化合物的其中一个衍生物 TASP0434299 已被描述为精氨酸加压素 1B (V1B) 受体的放射性配体候选物。这表明在 V1B 受体的成像中具有潜在应用,这可能对理解和治疗与该受体系统相关的疾病具有影响 (Koga 等人,2016).

抗真菌活性

此外,含有(吡啶-3-基甲基)硫代和苯氨基部分的新型嘧啶衍生物,类似于所讨论化合物的核心结构,已显示出有希望的抗真菌活性。这表明有可能开发成抗真菌剂 (Wang 等人,2018).

作用机制

Target of Action

NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3 . CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation .

Mode of Action

NBI-74330 potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 . These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses . By blocking the interaction between these chemokines and CXCR3, NBI-74330 can inhibit CXCR3-mediated signaling .

Biochemical Pathways

The inhibition of CXCR3 by NBI-74330 affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent . This suggests that NBI-74330 can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.

Pharmacokinetics

The pharmacokinetics of NBI-74330 have been studied in mice. After administration, NBI-74330 forms an N-oxide metabolite, which is also an antagonist of CXCR3 . Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration . This indicates that NBI-74330 has a relatively long half-life in the body, which could contribute to its therapeutic effects.

Result of Action

The action of NBI-74330 leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque . It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion . In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain .

Action Environment

The action of NBI-74330 can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of NBI-74330 for CXCR3 . Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of NBI-74330

生化分析

Biochemical Properties

NBI-74330 interacts with the chemokine receptor CXCR3 . It inhibits the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . The nature of these interactions involves the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .

Cellular Effects

NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to result in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity . This suggests that NBI-74330 influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of NBI-74330 involves its antagonistic action on CXCR3 . It exerts its effects at the molecular level by inhibiting the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3 . This results in the inhibition of calcium mobilization in response to CXCL11 and CXCL10 .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, as evidenced by its impact on CD4 T cell and macrophage migration .

Dosage Effects in Animal Models

In animal models, the effects of NBI-74330 have been observed to vary with different dosages . For instance, in a study involving a rat neuropathic pain model, NBI-74330 showed strong analgesic activity towards thermal hypersensitivity .

Metabolic Pathways

Given its interaction with CXCR3, it is likely that it interacts with enzymes or cofactors involved in the signaling pathways of this receptor .

Transport and Distribution

Given its molecular properties and its interaction with CXCR3, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Given its interaction with CXCR3, it is likely that it is directed to specific compartments or organelles where this receptor is located .

属性

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRGQUDUVGRCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 3
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。